(Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzofuran core, a benzyloxy group, and a thiophene moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl bromide and a base such as potassium carbonate.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a condensation reaction with 3-methylthiophene-2-carbaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can take place at the benzyloxy group or the thiophene moiety, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced derivatives of the benzofuran core.
Substitution: Substituted derivatives at the benzyloxy group or thiophene moiety.
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying the reactivity of benzofuran derivatives.
Biology:
- The compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
- The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzofuran core and thiophene moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
(Z)-6-(benzyloxy)-2-((2-thienyl)methylene)benzofuran-3(2H)-one: Similar structure but with a different thiophene moiety.
(Z)-6-(benzyloxy)-2-((3-methylphenyl)methylene)benzofuran-3(2H)-one: Similar structure but with a different aromatic moiety.
Uniqueness:
- The presence of the 3-methylthiophene moiety in (Z)-6-(benzyloxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one provides unique electronic and steric properties, which can influence its reactivity and biological activity.
- The combination of the benzofuran core, benzyloxy group, and thiophene moiety makes this compound distinct from other benzofuran derivatives.
Properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-phenylmethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O3S/c1-14-9-10-25-20(14)12-19-21(22)17-8-7-16(11-18(17)24-19)23-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAJKYULFIPTJ-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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